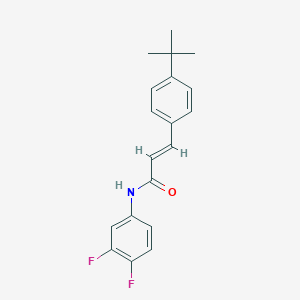
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide, also known as DFP-17, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of enamide derivatives and has shown promising results in various studies related to biology and medicine.
Mécanisme D'action
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide has been shown to target a specific protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes. By inhibiting the activity of HSP90, (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide can induce cell death in cancer cells and reduce inflammation in various tissues.
Biochemical and Physiological Effects
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide can induce apoptosis (programmed cell death) and inhibit cell proliferation. Inflammatory cells, (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide can reduce the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide in lab experiments is its high potency and specificity towards HSP90. This compound has been shown to have minimal off-target effects, making it an ideal tool for studying the role of HSP90 in various cellular processes. However, one of the limitations of using (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide has shown promising results in various studies related to cancer and inflammation. However, there is still much to be learned about the potential of this compound in other areas of medicine. Some future directions for research on (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide could include:
- Investigating the potential of (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Studying the effects of (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide on the immune system and its potential use in treating autoimmune diseases.
- Exploring the use of (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide in combination with other drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide involves the reaction of 3,4-difluoroaniline with 4-tert-butylcinnamaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide.
Applications De Recherche Scientifique
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide has been extensively studied for its potential use in scientific research, particularly in the field of medicine. This compound has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-15-9-10-16(20)17(21)12-15/h4-12H,1-3H3,(H,22,23)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZRMIYFOPKADZ-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

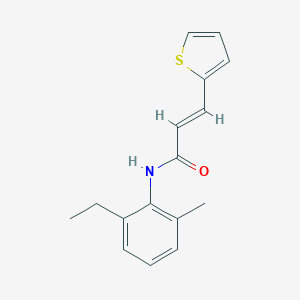
![2-[(4-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B457524.png)
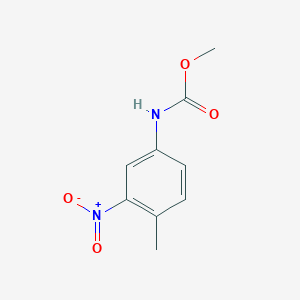
![Methyl 4-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B457527.png)
![Diisopropyl 3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B457528.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-(propan-2-yl)benzamide](/img/structure/B457529.png)
![N-{3-[(diphenylacetyl)amino]-2,2-dimethylpropyl}-2,2-diphenylacetamide](/img/structure/B457530.png)
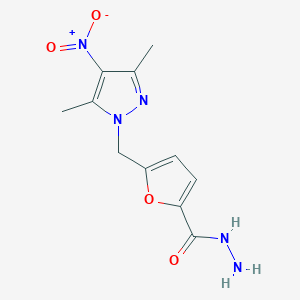
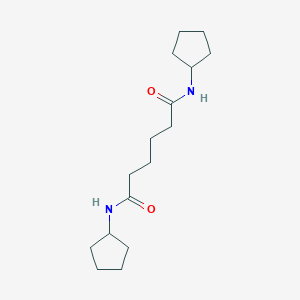
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzohydrazide](/img/structure/B457535.png)


![N-[2-methyl-6-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B457541.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B457543.png)